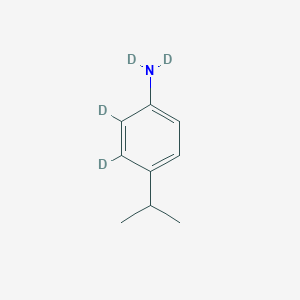
4-iso-Propylaniline-2,3,5,6-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iso-Propylaniline-2,3,5,6-d4 is a deuterated derivative of 4-propan-2-ylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, imparts unique properties to the compound, making it valuable in various scientific research fields, including drug development and environmental studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Propylaniline-2,3,5,6-d4 typically involves the deuteration of 4-propan-2-ylaniline. One common method is the catalytic exchange reaction using deuterium gas (D₂) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration of the target positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure efficient catalyst recovery. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
4-iso-Propylaniline-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under controlled conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used
科学的研究の応用
4-iso-Propylaniline-2,3,5,6-d4 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying isotope effects and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in drug development to enhance the stability and efficacy of pharmaceuticals.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products
作用機序
The mechanism of action of 4-iso-Propylaniline-2,3,5,6-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to altered metabolic pathways and enhanced stability of the compound. This makes it valuable in drug development, where it can improve the pharmacokinetic properties of pharmaceuticals.
類似化合物との比較
Similar Compounds
4-Propan-2-ylaniline: The non-deuterated parent compound.
2,3,5,6-Tetrafluoro-4-propan-2-ylaniline: A fluorinated derivative with different chemical properties.
2,3,5,6-Tetramethyl-4-propan-2-ylaniline: A methylated derivative with distinct reactivity.
Uniqueness
4-iso-Propylaniline-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which impart distinct kinetic isotope effects and enhance the stability of the compound. This makes it particularly valuable in scientific research and drug development.
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTFPLFDLJYEKT-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C)C)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














